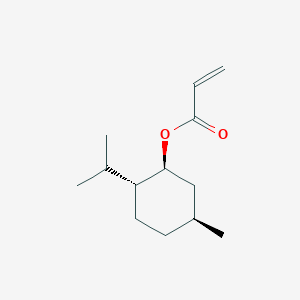

d-Menthyl acrylate

Descripción general

Descripción

d-Menthyl acrylate is an organic compound derived from menthol and acrylic acid. It is a colorless liquid with a characteristic minty odor. The compound is primarily used in the synthesis of polymers and copolymers, which find applications in various industries, including adhesives, coatings, and biomedical materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: d-Menthyl acrylate can be synthesized through the esterification of menthol with acryloyl chloride. The reaction typically involves the use of a base such as triethylamine in a solvent like tetrahydrofuran. The reaction is carried out at temperatures ranging from 0 to 20 degrees Celsius for about 24 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure efficient conversion of reactants to the desired product .

Análisis De Reacciones Químicas

Types of Reactions: d-Menthyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound) or copolymerize with other monomers to create copolymers.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield menthol and acrylic acid.

Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under thermal or photochemical conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Addition Reactions: Reagents like hydrogen bromide or chlorine can be used for addition reactions.

Major Products Formed:

Polymerization: Poly(this compound) or copolymers.

Hydrolysis: Menthol and acrylic acid.

Addition Reactions: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

d-Menthyl acrylate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of functional polymers and copolymers with specific properties.

Biology: The compound is utilized in the development of biocompatible materials for drug delivery systems and tissue engineering.

Medicine: this compound-based polymers are explored for use in medical devices and implants due to their biocompatibility and mechanical properties.

Mecanismo De Acción

The mechanism of action of d-Menthyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers exhibit unique properties such as flexibility, durability, and resistance to environmental factors .

Molecular Targets and Pathways: The primary molecular target of this compound is the double bond in the acrylate group, which undergoes radical polymerization. The pathways involved include the initiation, propagation, and termination steps of radical polymerization.

Comparación Con Compuestos Similares

Methyl acrylate: Used in the production of acrylate fibers and as a reagent in pharmaceutical synthesis.

Ethyl acrylate: Employed in the manufacture of paints, coatings, and adhesives.

Butyl acrylate: Utilized in the production of plastics, textiles, and sealants.

Uniqueness of d-Menthyl Acrylate: this compound stands out due to its derivation from menthol, which imparts a unique minty odor and biocompatibility. Its applications in biomedical materials and drug delivery systems highlight its versatility and potential for innovation in various fields .

Actividad Biológica

d-Menthyl acrylate is an ester derived from menthol and acrylic acid, and it has garnered attention due to its potential biological activities. This article explores the compound's biological properties, focusing on its cytotoxic effects, mutagenicity, and applications in polymer science.

Chemical Structure and Properties

This compound (C₁₃H₂₄O₂) is characterized by the presence of a menthyl group, which contributes to its unique biological activity. The acrylate moiety is known for its reactivity in polymerization processes and its role in various biological interactions.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of acrylate compounds, including this compound. For instance, a related study indicated that methyl acrylate derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7, with IC50 values indicating effective growth inhibition at low concentrations . Although specific data on this compound's IC50 is limited, the structural similarities suggest potential effectiveness against similar targets.

The mechanisms underlying the antiproliferative effects of acrylates often involve:

- Inhibition of Cell Cycle Progression : Compounds like methyl acrylate have been shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .

- Gene Expression Modulation : Studies indicate that certain acrylates can influence the expression of key apoptotic genes such as p53 and Bax, while downregulating anti-apoptotic genes like Bcl-2 .

Mutagenicity and Toxicological Profile

The mutagenic potential of this compound has not been extensively studied; however, related compounds such as methyl acrylate have demonstrated clastogenic effects in vitro. Methyl acrylate was found to induce chromosomal aberrations in mammalian cells without exogenous metabolic activation . This raises concerns about the safety profile of this compound, particularly regarding long-term exposure.

Case Studies on Toxicity

A review of toxicity studies on methyl acrylate provides insights into potential risks associated with this compound:

- Inhalation Studies : Long-term inhalation exposure in rats did not show significant neoplastic effects; however, variations in tumor incidence were noted without clear dose-dependence .

- Genotoxicity Assessments : Methyl acrylate did not induce mutations in bacterial systems but showed mutagenic effects in mammalian cell assays, highlighting the need for further investigation into this compound's genetic impact .

Applications in Polymer Science

This compound is also explored for its utility in polymer chemistry. It can be copolymerized with other monomers to create materials with desirable properties:

| Polymer Composition | Properties | Applications |

|---|---|---|

| This compound + Styrene | Enhanced adhesion and flexibility | Pressure-sensitive adhesives |

| This compound + Methyl Methacrylate | Improved thermal stability | Coatings and sealants |

Research indicates that incorporating this compound into polymers can enhance performance characteristics such as adhesion and thermal resistance .

Propiedades

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRSZAYOKVFRH-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.